Cas no 958357-86-3 (5-Bromo-3-iodo-6-methylpyridin-2-amine)

5-Bromo-3-iodo-6-methylpyridin-2-amine is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its structure, featuring bromine and iodine substituents, enhances reactivity in cross-coupling reactions, making it a valuable intermediate for synthesizing complex heterocyclic compounds. The presence of both electron-withdrawing halogens and an electron-donating amino group allows for selective functionalization, enabling diverse derivatization pathways. The methyl group at the 6-position further contributes to steric and electronic modulation. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its ability to serve as a versatile scaffold in Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
5-Bromo-3-iodo-6-methylpyridin-2-amine structure
958357-86-3 structure
Product Name:5-Bromo-3-iodo-6-methylpyridin-2-amine
CAS No:958357-86-3
MF:C6H6BrIN2
MW:312.933712482452
MDL:MFCD09880093
CID:840992
PubChem ID:24729532
Update Time:2025-05-25

5-Bromo-3-iodo-6-methylpyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-3-iodo-6-methylpyridin-2-amine
    • 2-Amino-5-bromo-3-iodo-6-methylpyridine
    • 2-Amino-3-iodo-5-bromo-6-methylpyridine
    • 6-Amino-3-bromo-5-iodo-2-methylpyridine
    • 5-Bromo-3-iodo-6-methyl-2-pyridinamine
    • AKOS005257758
    • AS-41820
    • MFCD09880093
    • Z1269185187
    • FT-0681649
    • AU-004/43508188
    • CS-0375666
    • 2-Amino-5-bromo-3-iodo-6-methylpyridine, 95%
    • 958357-86-3
    • SCHEMBL4065968
    • EN300-100569
    • AMY28795
    • DTXSID10646852
    • BBL101263
    • STL555059
    • MDL: MFCD09880093
    • Inchi: 1S/C6H6BrIN2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10)
    • InChI Key: PEDOOHCESFJXBX-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(C)=NC=1N)Br

Computed Properties

  • Exact Mass: 311.87600
  • Monoisotopic Mass: 311.87591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Melting Point: 135-140 °C
  • PSA: 38.91000
  • LogP: 2.92050
  • Sensitiveness: Light Sensitive

5-Bromo-3-iodo-6-methylpyridin-2-amine Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H315-H318-H335
  • Warning Statement: P261-P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-37/38-41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT

5-Bromo-3-iodo-6-methylpyridin-2-amine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Bromo-3-iodo-6-methylpyridin-2-amine Production Method

Additional information on 5-Bromo-3-iodo-6-methylpyridin-2-amine

Introduction to 5-Bromo-3-iodo-6-methylpyridin-2-amine (CAS No. 958357-86-3)

5-Bromo-3-iodo-6-methylpyridin-2-amine is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and agrochemical research. With the CAS number 958357-86-3, this compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural features, comprising a pyridine ring substituted with bromo, iodo, and methyl groups, make it a valuable building block for further functionalization. The presence of both bromo and iodo substituents on the same aromatic core enhances its reactivity, allowing for diverse chemical transformations that are crucial for drug discovery and material science applications.

The compound's relevance is underscored by its role in the development of novel therapeutic agents. Recent advancements in medicinal chemistry have highlighted the importance of halogenated pyridines in designing molecules with enhanced pharmacological properties. Specifically, the bromo and iodo groups can be selectively modified through cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to introduce additional functional groups or link to other molecular fragments. This flexibility has enabled researchers to explore new chemical spaces and develop compounds with improved efficacy and selectivity.

In particular, 5-Bromo-3-iodo-6-methylpyridin-2-amine has been explored in the synthesis of kinase inhibitors, which are critical for treating various cancers and inflammatory diseases. Kinases are enzymes that play a central role in cell signaling pathways, and their overactivity is often associated with pathological conditions. By targeting these enzymes with small molecule inhibitors, it is possible to modulate cellular processes and alleviate disease symptoms. The halogenated pyridine core of this compound provides a scaffold that can be readily modified to achieve high binding affinity to kinase active sites.

Moreover, the compound has shown promise in the development of agrochemicals. The agrochemical industry relies on innovative compounds to protect crops from pests and diseases while maintaining environmental sustainability. Halogenated pyridines are known for their ability to act as intermediates in the synthesis of herbicides, fungicides, and insecticides. The structural features of 5-Bromo-3-iodo-6-methylpyridin-2-amine make it an ideal candidate for generating novel agrochemicals with improved performance characteristics.

Recent studies have also demonstrated the utility of this compound in material science applications. The ability to functionalize halogenated pyridines has led to the development of new materials with unique electronic properties. These materials are being explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The bromo and iodo substituents can be used to create conjugated systems that exhibit efficient charge transport, which is essential for the performance of these devices.

The synthesis of 5-Bromo-3-iodo-6-methylpyridin-2-amine typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation reactions on a pyridine precursor followed by selective functional group modifications. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

In conclusion, 5-Bromo-3-iodo-6-methylpyridin-2-amine (CAS No. 958357-86-3) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity make it a valuable intermediate for developing novel biologically active molecules and advanced materials. As research continues to uncover new uses for halogenated pyridines, compounds like this one will undoubtedly play a crucial role in addressing some of the most pressing challenges in modern chemistry.

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